molecular formula C18H28N6O B2967090 3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine CAS No. 2310221-72-6

3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine

Cat. No. B2967090
CAS RN: 2310221-72-6
M. Wt: 344.463
InChI Key: IEZHACGFMSKTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

TAK-659 selectively binds to 3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine and inhibits its activity, thereby blocking BCR signaling and downstream pathways involved in B-cell activation, proliferation, and survival. This leads to the suppression of B-cell-mediated immune responses and the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to various tissues, including the lymphoid organs. TAK-659 has also been shown to have a low potential for drug-drug interactions and a low risk of adverse effects.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine, its favorable pharmacokinetic profile, and its ability to inhibit BCR signaling and downstream pathways. However, TAK-659 also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in combination with other targeted therapies or chemotherapy agents in the treatment of B-cell malignancies. Another direction is the exploration of its potential applications in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to elucidate the mechanisms of resistance to TAK-659 and to develop strategies to overcome it.

Synthesis Methods

TAK-659 can be synthesized using a multi-step process, which involves the coupling of various intermediates. The synthesis starts with the preparation of 3-tert-butyl-6-hydroxypyridazine, which is then reacted with 1-(2-bromoethyl)-4-piperidinamine to form 3-tert-butyl-6-(1-(2-piperidin-4-yl-ethyl)-1H-pyrazol-4-yl)pyridazine. This intermediate is then coupled with 1-(1H-1,2,3-triazol-4-yl)propan-2-amine to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), by inhibiting BCR signaling. TAK-659 has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.

properties

IUPAC Name

3-tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O/c1-18(2,3)16-4-5-17(21-20-16)25-14-15-6-9-23(10-7-15)12-13-24-11-8-19-22-24/h4-5,8,11,15H,6-7,9-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZHACGFMSKTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.